

# N-methyl pemetrexed synthetic method

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## Compound Focus: Pemetrexed disodium heptahydrate

CAS No.: 357166-29-1

Cat. No.: S548871

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## Introduction to N-Methyl Pemetrexed

N-methyl pemetrexed is a known process-related impurity encountered during the synthesis of the anticancer drug **pemetrexed disodium** (marketed as Alimta) [1] [2]. Controlling this impurity is crucial for ensuring the safety and quality of the final Active Pharmaceutical Ingredient (API), as mandated by regulatory bodies like the FDA and EMA, which require a comprehensive understanding of a drug substance's impurity profile [1]. The presence of N-methyl pemetrexed in pemetrexed disodium is typically monitored at levels as low as **0.05% to 0.5%** (by HPLC), underscoring the need for sensitive and specific analytical methods [1].

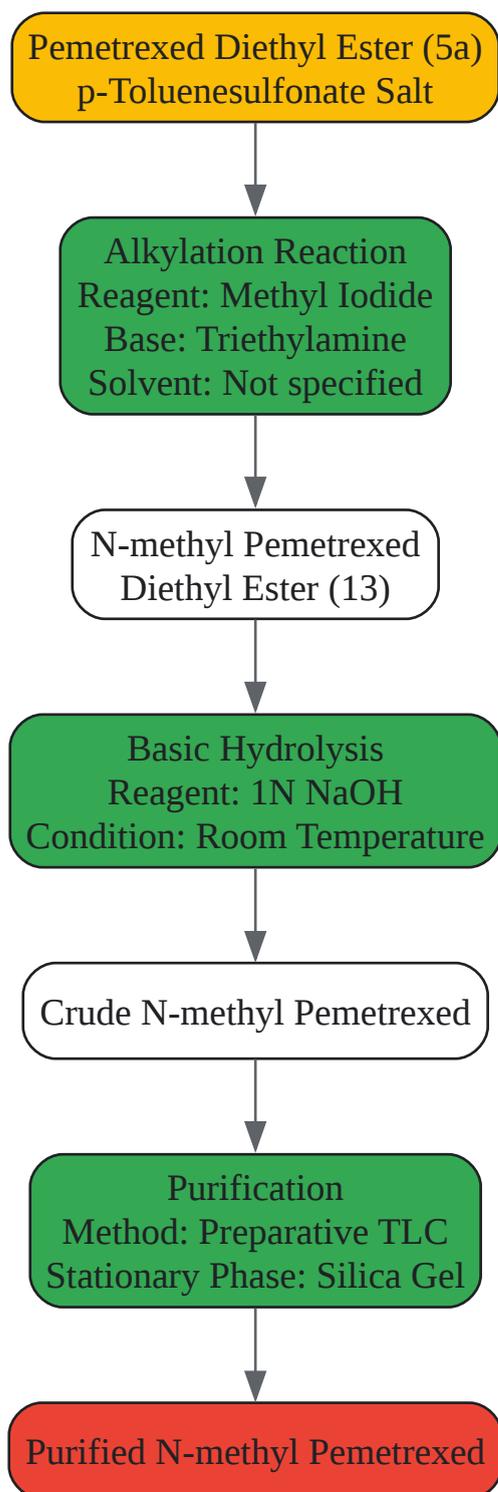
This compound is formed during the peptide coupling step in the pemetrexed synthesis. The reaction between the benzoic acid derivative and diethyl L-glutamate employs **2-chloro-4,6-dimethoxytriazine (CDMT)** and **N-methylmorpholine (NMM)**. The decomposition of the excess CDMT•NMM complex can generate a methylating agent that attacks the N1-nitrogen of the pyrrolopyrimidine moiety, leading to the formation of the N-methyl derivative [1].

## Synthetic Protocol for N-Methyl Pemetrexed

The following section outlines a robust, multi-step synthesis for preparing N-methyl pemetrexed, suitable for use as a reference standard.

## Workflow for Synthesizing N-Methyl Pemetrexed

The synthesis begins with the pemetrexed diethyl ester intermediate and proceeds through alkylation and hydrolysis steps to yield the final N-methyl pemetrexed impurity.



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## Detailed Experimental Procedure

### Step 1: Alkylation of Pemetrexed Diethyl Ester (5a)

- **Reaction Setup:** Charge a round-bottom flask with pemetrexed diethyl ester p-toluenesulfonate salt (5a) and a suitable organic solvent.
- **Alkylation:** Add triethylamine (base) and methyl iodide (alkylating agent) to the reaction mixture.
- **Reaction Monitoring:** Stir the mixture at room temperature and monitor by TLC until completion.
- **Work-up:** Upon reaction completion, concentrate the mixture under reduced pressure to obtain the crude N-methyl pemetrexed diethyl ester (13) [1].

### Step 2: Saponification (Hydrolysis)

- **Ester Hydrolysis:** Dissolve the alkylated diester (13) in a mixture of water and a water-miscible solvent (e.g., methanol or ethanol).
- **Reaction:** Add 1N sodium hydroxide (NaOH) solution and stir at room temperature.
- **Monitoring:** Monitor the reaction by TLC until the starting material is consumed.
- **Acidification:** After hydrolysis is complete, carefully acidify the reaction mixture to a pH of approximately 7.5-8.5 using 1N hydrochloric acid (HCl).
- **Isolation:** Heat the mixture to 60-65°C for 30 minutes, then cool to room temperature and further in a refrigerator to precipitate the crude product. Filter and wash the solid to obtain crude N-methyl pemetrexed [1] [3].

### Step 3: Purification

- **Technique:** Purify the crude product using preparative thin-layer chromatography (TLC) on silica gel.
- **Alternative:** Recrystallization from an ethanol-water mixture (e.g., 3:1 ratio) can also be employed as a purification method [1] [3].

## Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized N-methyl pemetrexed. The following data should be obtained.

## Spectral and Physicochemical Data

Parameter	Details/Specification for N-methyl Pemetrexed
Molecular Formula	C <sub>21</sub> H <sub>23</sub> N <sub>5</sub> O <sub>6</sub> [2]
Molecular Weight	441.44 g/mol [2]
CAS Number	869791-42-4 [2]
<sup>1</sup> H-NMR & <sup>13</sup> C-NMR	Confirm structure via 1D (& 2D if available) NMR experiments. Compare spectral data with pemetrexed, noting changes due to N-methylation [4] [1].
Mass Spectrometry	Confirm molecular ion. High-Resolution Mass Spectrometry (HRMS) can provide exact mass matching the molecular formula [4].
HPLC Purity	Determine purity using a validated reversed-phase HPLC-UV method. The impurity should be well-resolved from pemetrexed and other known impurities [1].

## Key Analytical Observations

- **Chromatographic Separation:** N-methyl pemetrexed (Impurity A) must be sufficiently resolved from pemetrexed disodium and other pharmacopeial impurities (like the dimer impurity B/C and  $\gamma$ -dipeptide impurity D) in the HPLC chromatogram [1].
- **Structural Confirmation:** The collective data from NMR and MS analyses are used to unambiguously elucidate the structure, specifically confirming methylation at the N1 position of the deazaguanine core [4].

## Discussion and Quality Control Application

The synthesis of N-methyl pemetrexed provides a critical reference standard for quality control in pemetrexed disodium manufacturing. Utilizing this standard allows for:

- **Identification and Quantification:** Direct comparison of retention times in HPLC for positive identification and accurate quantification of the impurity in API batches.
- **Method Validation:** Use as a system suitability test to ensure analytical methods can adequately separate and detect this impurity.

- **Stability Studies:** Monitoring the levels of N-methyl pemetrexed under various stress conditions (e.g., heat, humidity) to understand the stability profile of the drug substance.

International Council for Harmonisation (ICH) guidelines set strict thresholds for impurity identification and qualification. For drugs with a dose of less than 2 g/day, the identification threshold is **0.10%**, making control of even minor impurities essential [1]. The protocol described here enables the preparation of N-methyl pemetrexed to support these regulatory requirements.

## Important Notes for Researchers

- **Handling and Safety:** This synthesis involves handling potentially hazardous chemicals, including methyl iodide (a alkylating agent). All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
- **Analytical Method Compatibility:** The synthetic standard should be characterized against the specific HPLC-UV methods developed for pemetrexed disodium impurity profiling to ensure analytical compatibility [1] [3].
- **Yield Optimization:** The alkylation step may initially provide low yields (around 5%). Exploring reaction conditions such as solvent, temperature, and base could potentially improve the yield for this critical step [1].

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